molecular formula C12H16O2 B12235980 3-[(3-Methylphenyl)methoxy]oxolane

3-[(3-Methylphenyl)methoxy]oxolane

Cat. No.: B12235980
M. Wt: 192.25 g/mol
InChI Key: PLJOHNXCWWLOPT-UHFFFAOYSA-N
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Description

3-[(3-Methylphenyl)methoxy]oxolane is a substituted oxolane (tetrahydrofuran) derivative featuring a (3-methylphenyl)methoxy group at the 3-position of the oxolane ring. The oxolane scaffold is a five-membered oxygen-containing heterocycle, widely utilized in medicinal and synthetic chemistry due to its conformational flexibility and ability to participate in hydrogen bonding.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-[(3-methylphenyl)methoxy]oxolane

InChI

InChI=1S/C12H16O2/c1-10-3-2-4-11(7-10)8-14-12-5-6-13-9-12/h2-4,7,12H,5-6,8-9H2,1H3

InChI Key

PLJOHNXCWWLOPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylphenyl)methoxy]oxolane typically involves the reaction of 3-methylphenol with an appropriate oxolane derivative. One common method is the Williamson ether synthesis, where 3-methylphenol reacts with an oxolane halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of 3-[(3-Methylphenyl)methoxy]oxolane may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase-transfer catalysts can be employed to facilitate the reaction. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylphenyl)methoxy]oxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: Sodium iodide (NaI) in acetone, ammonia (NH₃) in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted oxolanes with various functional groups.

Scientific Research Applications

3-[(3-Methylphenyl)methoxy]oxolane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-Methylphenyl)methoxy]oxolane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-[(3-Methylphenyl)methoxy]oxolane and related oxolane derivatives or aromatic methoxy-substituted compounds:

Compound Name Molecular Formula Substituent(s) Key Properties Biological/Functional Relevance References
3-[(3-Methylphenyl)methoxy]oxolane C₁₂H₁₆O₂ (3-Methylphenyl)methoxy at C3 Likely moderate lipophilicity; aromatic moiety may enhance π-π stacking interactions Potential ligand for protease targets (inferred)
GS441524 (oxolane derivatives) Not specified Hydroxyl/methoxy groups at C3, C4, C5 Binding affinity to Mpro (−5.66 kcal/mol); forms 6 hydrogen bonds with viral protease Antiviral activity via protease inhibition
3-Aminomethyl oxolane C₅H₁₁NO Aminomethyl at C3 Molecular weight: 101.15 g/mol; CAS 165253-31-6 Amine group enables nucleophilic reactions or coordination
3-(Isocyanatomethyl)oxolane C₆H₉NO₂ Isocyanatomethyl at C3 Reactivity with amines/alcohols; used in polymer synthesis Functionalization of silica gels or biomaterials
3-Methoxyphenyl isocyanate C₈H₇NO₂ Isocyanate at 3-methoxyphenyl Melting point: Not specified; purity >95% Precursor for ureas/thioureas in drug discovery

Detailed Research Findings

Structural and Functional Insights

  • Substituent Position and Binding Interactions : In GS441524, hydroxyl and methoxy groups at specific oxolane positions (C3, C4, C5) form critical hydrogen bonds with viral protease residues (e.g., GLN189, THR190). This suggests that substituent placement on oxolane significantly impacts biological activity . For 3-[(3-Methylphenyl)methoxy]oxolane, the bulky aromatic group at C3 may hinder protease binding but could facilitate interactions with hydrophobic enzyme pockets or aromatic receptors.
  • Reactivity and Synthetic Utility : Compounds like 3-(isocyanatomethyl)oxolane () highlight the versatility of oxolane derivatives in synthetic applications. The isocyanate group enables covalent conjugation with nucleophiles, contrasting with the ether-linked 3-methylphenyl group in the target compound, which is less reactive but more stable .

Physicochemical Properties

  • Lipophilicity and Solubility : The 3-methoxyphenyl moiety (as in ’s 3-Methoxyphenyl isocyanate) increases lipophilicity compared to polar substituents like amines or hydroxyls. This may reduce aqueous solubility but improve membrane permeability in drug design .
  • Thermal Stability: ’s 3-aminomethyl oxolane has a molecular weight of 101.15 g/mol, suggesting lighter derivatives may exhibit higher volatility, whereas aromatic substitutions (e.g., 3-[(3-Methylphenyl)methoxy]oxolane) likely enhance thermal stability .

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